2,2'-Dichlorobenzidine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Dichlorobenzidine dihydrochloride: is an organic compound with the formula C12H10Cl2N2·2HCl. It is a chlorinated derivative of benzidine and is primarily used as an intermediate in the production of pigments and dyes. The compound appears as a white to pale yellow crystalline solid and is known for its role in the synthesis of diarylide yellow pigments, which are widely used in printing inks .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-Dichlorobenzidine dihydrochloride is typically synthesized from 2-nitrochlorobenzene through a two-step process. The first step involves the reduction of 2-nitrochlorobenzene with zinc in a basic medium to produce 2,2’-dichlorodiphenylhydrazine. This intermediate then undergoes a benzidine rearrangement in the presence of a mineral acid, such as sulfuric acid, to yield 2,2’-dichlorobenzidine .
Industrial Production Methods: In industrial settings, the continuous preparation of 2,2’-dichlorobenzidine dihydrochloride involves treating 2,2’-dichlorohydrazobenzene with aqueous sulfuric acid in the presence of an alkali metal salt of an alkyl polyglycol ether sulfate. The reaction is carried out at temperatures ranging from 20°C to 50°C. The resulting suspension is then diluted with water and heated to 90°C to 95°C. Finally, hydrochloric acid is added to precipitate the 2,2’-dichlorobenzidine dihydrochloride .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Dichlorobenzidine dihydrochloride undergoes various chemical reactions, including:
Reduction: The initial reduction of 2-nitrochlorobenzene to 2,2’-dichlorodiphenylhydrazine.
Benzidine Rearrangement: The rearrangement of 2,2’-dichlorodiphenylhydrazine to 2,2’-dichlorobenzidine.
Diazotization: The formation of diazonium salts from 2,2’-dichlorobenzidine, which can then be coupled with other compounds to form pigments.
Common Reagents and Conditions:
Reduction: Zinc in a basic medium.
Benzidine Rearrangement: Mineral acids such as sulfuric acid.
Diazotization: Sodium nitrite and hydrochloric acid.
Major Products:
Scientific Research Applications
2,2’-Dichlorobenzidine dihydrochloride has several applications in scientific research and industry:
Chemistry: It is used as an intermediate in the synthesis of pigments and dyes.
Medicine: Research is conducted to understand its toxicological effects and potential health risks.
Mechanism of Action
The mechanism of action of 2,2’-dichlorobenzidine dihydrochloride involves its interaction with cellular components, leading to potential carcinogenic effects. The compound can form reactive intermediates that bind to DNA, causing mutations and potentially leading to cancer. Studies have shown that it can induce tumors in various animal models, highlighting its carcinogenic potential .
Comparison with Similar Compounds
3,3’-Dichlorobenzidine: Another chlorinated derivative of benzidine, used similarly in pigment production.
Benzidine: The parent compound, known for its use in dye production but also for its carcinogenic properties.
Uniqueness: 2,2’-Dichlorobenzidine dihydrochloride is unique due to its specific chlorinated structure, which imparts distinct chemical properties and reactivity. Its ability to form stable diazonium salts makes it particularly valuable in the production of high-performance pigments .
Properties
CAS No. |
5742-07-4 |
---|---|
Molecular Formula |
C12H12Cl4N2 |
Molecular Weight |
326.0 g/mol |
IUPAC Name |
4-(4-amino-2-chlorophenyl)-3-chloroaniline;dihydrochloride |
InChI |
InChI=1S/C12H10Cl2N2.2ClH/c13-11-5-7(15)1-3-9(11)10-4-2-8(16)6-12(10)14;;/h1-6H,15-16H2;2*1H |
InChI Key |
MXGDOEMKIIIVRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)Cl)C2=C(C=C(C=C2)N)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.